molecular formula C18H17NO3S B11089633 Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-

Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-

Cat. No.: B11089633
M. Wt: 327.4 g/mol
InChI Key: UQOODKRWEHEKFT-UHFFFAOYSA-N
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Description

3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a pyrrolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C18H17NO3S/c1-22-15-8-4-13(5-9-15)19-14(7-11-18(20)21)6-10-16(19)17-3-2-12-23-17/h2-6,8-10,12H,7,11H2,1H3,(H,20,21)

InChI Key

UQOODKRWEHEKFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O

Origin of Product

United States

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